3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide
CAS No.:
Cat. No.: VC15049985
Molecular Formula: C22H20N2O4S2
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O4S2 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H20N2O4S2/c1-14-4-10-18-21(12-14)29-22(23-18)15-5-7-16(8-6-15)24-30(25,26)17-9-11-19(27-2)20(13-17)28-3/h4-13,24H,1-3H3 |
| Standard InChI Key | WCLIDBLQACJZMW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Introduction
3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-known for their antimicrobial and anticancer properties. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for diverse chemical reactions and biological interactions.
Synthesis Methods
The synthesis of 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. These steps may include:
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Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
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Coupling Reactions: The benzothiazole derivative is then coupled with a sulfonamide precursor using appropriate coupling agents.
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Purification Techniques: Advanced techniques such as chromatography are often employed to ensure high purity.
Biological Activity and Applications
This compound is of interest in medicinal chemistry due to its potential as an antimicrobial or anticancer agent. The sulfonamide group is known for its ability to inhibit bacterial growth, while the benzothiazole moiety may contribute to interactions with specific molecular targets, influencing enzyme and receptor activity. The methoxy groups enhance solubility, which is crucial for biological interactions.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential to inhibit bacterial growth |
| Anticancer Activity | Possible inhibition of cancer cell proliferation |
| Enzyme and Receptor Interaction | Modulation of signaling pathways through interaction with enzymes and receptors |
Research Findings and Future Directions
Research on 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is ongoing, with a focus on optimizing its synthesis and exploring its biological activities. Future studies may involve in-depth investigations into its pharmacokinetics and pharmacodynamics to fully elucidate its potential therapeutic applications.
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